molecular formula C21H16ClFO6 B11151037 methyl {6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11151037
M. Wt: 418.8 g/mol
InChI Key: SJBSZASTGHBMAM-UHFFFAOYSA-N
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Description

Methyl {6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with chloro, fluorophenyl, and oxoethoxy groups. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2-oxo-2H-chromen-3-carboxylic acid and 4-fluorobenzaldehyde.

    Formation of Intermediate: The carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂).

    Coupling Reaction: The acid chloride is then reacted with 4-fluorobenzaldehyde in the presence of a base such as triethylamine to form an intermediate.

    Esterification: The intermediate is subjected to esterification using methanol and a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl {6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Methyl {6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl {6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzymes involved in inflammatory pathways.

    Receptors: Modulation of receptor activity, potentially affecting signal transduction pathways.

    DNA/RNA: Binding to nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in methyl {6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate imparts unique electronic properties, potentially enhancing its biological activity and specificity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

Molecular Formula

C21H16ClFO6

Molecular Weight

418.8 g/mol

IUPAC Name

methyl 2-[6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C21H16ClFO6/c1-11-14-7-16(22)19(28-10-17(24)12-3-5-13(23)6-4-12)9-18(14)29-21(26)15(11)8-20(25)27-2/h3-7,9H,8,10H2,1-2H3

InChI Key

SJBSZASTGHBMAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=C(C=C3)F)CC(=O)OC

Origin of Product

United States

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